N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-15-10-6-5-9(8-11(10)16(2)21(15,18)19)14-13(17)12-4-3-7-20-12/h3-8H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEWEADZVJJTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes.
Mode of Action
It’s known that similar compounds can act as nucleating agents, boosting the conductivity of certain films. This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular functions.
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 323.39 g/mol. Its structure includes a thiophene ring fused with a benzo[c][1,2,5]thiadiazole moiety, contributing to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃S₂ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 2034544-18-6 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. These methods emphasize the importance of selecting appropriate reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. A study conducted on various 1,3,4-thiadiazole derivatives demonstrated significant antibacterial effects against strains such as E. coli and Bacillus mycoides . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several studies. For instance, derivatives containing similar thiadiazole structures have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone . The proposed mechanism includes lysosomal stabilization and inhibition of prostaglandin biosynthesis.
Case Study 1: Synthesis and Evaluation
A detailed study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that specific modifications to the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR among thiadiazole compounds, it was found that modifications at the thiophene position significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on various thiadiazole derivatives demonstrated notable antibacterial effects against strains such as Escherichia coli and Bacillus mycoides. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). One study reported that specific modifications to the thiadiazole ring enhanced anti-inflammatory efficacy while maintaining low toxicity levels .
Anticancer Research
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide has been investigated for its potential anticancer properties. A case study focused on the synthesis and evaluation of various thiadiazole derivatives highlighted their efficacy against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines compared to standard anticancer drugs like cisplatin . Molecular docking studies further elucidated the binding interactions with dihydrofolate reductase (DHFR), indicating a promising pathway for drug development .
Material Science Applications
The compound's unique structural characteristics make it suitable for applications in material science. Its ability to act as a nucleating agent can enhance the conductivity of certain polymer films. Research has shown that similar compounds can significantly influence the physical properties of materials used in electronic applications .
Case Study 1: Synthesis and Biological Evaluation
A detailed study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that specific modifications to the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels. This highlights the importance of structural variations in optimizing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR among thiadiazole compounds, it was found that modifications at the thiophene position significantly influenced both antimicrobial and anti-inflammatory activities. This underscores the critical role of chemical structure in determining biological outcomes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via multi-step condensation and functionalization reactions. A representative route involves:
Condensation of 2-cyanoacetamide with 1,4-dithiane-2,5-diol to form intermediate thiophene-2-carboxamide derivatives.
Reaction with 3,4-dimethoxybenzaldehyde to introduce aryl groups.
Hydrolysis of methoxy groups and subsequent cyclization with sodium azide to form tetrazole rings.
Final phosphorylation or sulfonation to stabilize the dioxido-thiadiazole moiety.
Key reagents include sodium azide (for tetrazole formation) and phosphoryl chlorides for functionalization .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) must be tailored to avoid side products. Tetrahydrofuran (THF) is often used for azide cyclization due to its inertness .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Essential Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm).
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks).
- Elemental Analysis : Validates purity (>95% C, H, N, S content).
- Data Interpretation : Cross-referencing NMR splitting patterns with synthetic intermediates (e.g., dimethoxybenzaldehyde-derived protons) ensures structural fidelity .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against bacterial targets?
- Protocol :
Target Selection : Use crystallographic data for bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase).
Ligand Preparation : Optimize the compound’s 3D structure (AMBER force field) and assign partial charges.
Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
Validation : Compare docking scores with known inhibitors (e.g., trimethoprim).
- Outcome : The thiophene-carboxamide moiety may exhibit hydrogen bonding with active-site residues (e.g., Asp27, Lys32), while the dioxido-thiadiazole group enhances hydrophobic interactions .
Q. What strategies resolve contradictions in antimicrobial activity data across studies?
- Case Study : If Study A reports MIC = 2 µg/mL against E. coli, while Study B finds MIC = 16 µg/mL:
Experimental Variables : Check differences in bacterial strains, growth media (e.g., Mueller-Hinton vs. LB broth), or incubation times.
Compound Purity : Confirm via HPLC (e.g., >98% purity; impurities may inhibit activity).
Statistical Analysis : Use ANOVA to assess significance (p < 0.05).
- Recommendation : Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Design Approach :
- Electron-Withdrawing Groups (e.g., -NO₂ on the phenyl ring): Enhance antibacterial activity by increasing electrophilicity.
- Bulky Substituents : Reduce cell permeability (e.g., tert-butyl groups lower MIC by 4-fold).
- Data Table :
| Substituent | MIC (µg/mL, S. aureus) | LogP |
|---|---|---|
| -OCH₃ | 8 | 2.1 |
| -Cl | 4 | 2.8 |
| -CF₃ | 2 | 3.5 |
- Trend : Higher lipophilicity (LogP) correlates with improved activity .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Assays :
MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, IC₅₀ calculation).
Apoptosis Detection : Annexin V/PI staining via flow cytometry.
Cell Cycle Analysis : Propidium iodide staining to identify G1/S arrest.
- Key Findings : Thiophene derivatives induce ROS-mediated apoptosis in breast cancer cells (IC₅₀ = 12 µM) .
Q. How to optimize reaction yields in large-scale synthesis?
- Parameters :
- Catalyst Screening : Use Pd/C or Ni catalysts for Suzuki couplings (yield increase from 45% to 72%).
- Solvent Effects : DMF improves solubility of intermediates but may require post-reaction purification (e.g., column chromatography).
- Case Study : Replacing THF with acetonitrile in azide cyclization reduces reaction time from 24h to 6h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
